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Abstract
Pseudopalmatine is a protoberberine alkaloid found in various plant species, including those

of the Stephania and Tinospora genera. As a member of a class of compounds known for

significant biological activities, Pseudopalmatine has garnered interest for its potential

therapeutic applications, notably its antiplasmodial and acetylcholinesterase inhibitory effects.

This guide provides a comprehensive overview of the physical, chemical, and biological

properties of Pseudopalmatine. It details its molecular structure, spectroscopic profile, and

known pharmacological activities, including hypothesized mechanisms of action. Furthermore,

this document outlines detailed protocols for its isolation from natural sources, a proposed

synthetic pathway, and a framework for toxicological assessment, serving as a vital resource

for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Molecular Profile
Pseudopalmatine is a quaternary isoquinoline alkaloid characterized by the 5,6-

dihydrodibenzo[a,g]quinolizinium core structure. This tetracyclic system is a common feature

among protoberberine alkaloids, a class of compounds that includes well-studied members like

berberine and palmatine.[1] Pseudopalmatine's specific methoxy group arrangement

distinguishes it from its isomers and contributes to its unique physicochemical properties and
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biological target interactions. It has been identified in several medicinal plants, including

Tinospora sinensis and Stephania rotunda, plants with a history of use in traditional medicine

for treating ailments such as fever and malaria.[2][3]

The inherent positive charge of the quaternary nitrogen atom in the isoquinoline ring system is

a key feature, influencing its solubility, membrane permeability, and interactions with biological

macromolecules. Understanding these fundamental properties is critical for its development as

a potential therapeutic agent.

Chemical Structure and Identifiers
The structural and identifying information for Pseudopalmatine is summarized below.

Property Value Source(s)

IUPAC Name

2,3,10,11-tetramethoxy-5,6-

dihydroisoquinolino[2,1-

b]isoquinolin-7-ium

[4]

Molecular Formula C₂₁H₂₂NO₄⁺ [4]

Molecular Weight 352.4 g/mol [4]

CAS Number 19716-66-6 [4]

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]

3=CC4=CC(=C(C=C4C=C23)

OC)OC)OC

[4]

InChIKey
CLFBXKHKECKSQM-

UHFFFAOYSA-N
[4]

Appearance Yellow powder [2]

Physical and Chemical Properties
The physicochemical properties of a compound are foundational to its behavior in both

chemical and biological systems. They dictate its solubility, stability, absorption, distribution,

and ultimately, its efficacy and safety profile.
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Solubility and Lipophilicity
Pseudopalmatine is reported to be soluble in various organic solvents, including chloroform,

dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] The quaternary

ammonium structure suggests a degree of polarity, yet the large aromatic scaffold provides

significant lipophilic character.

The predicted octanol-water partition coefficient (XLogP3-AA) is 3.7, indicating a preference for

lipid environments over aqueous ones.[4] This lipophilicity is crucial for its ability to cross

biological membranes, a prerequisite for reaching intracellular targets. However, the permanent

positive charge can hinder passive diffusion, suggesting that its transport may also involve

specific transporter proteins.

Spectroscopic Characterization
Structural elucidation and identification of Pseudopalmatine rely on a combination of

spectroscopic techniques. While a consolidated public database of its spectra is not readily

available, data can be compiled from various studies involving its isolation and

characterization.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the four

methoxy groups (singlets, typically in the δ 3.8-4.1 ppm range), aromatic protons on the A

and D rings, and aliphatic protons of the dihydroisoquinoline core. The specific chemical

shifts and coupling patterns are essential for distinguishing it from its isomers.

¹³C-NMR: The carbon NMR spectrum will display 21 distinct signals corresponding to the

carbon skeleton, including four methoxy carbons, aliphatic carbons, and a series of aromatic

and quaternary carbons. The chemical shifts of the oxygenated aromatic carbons are

particularly diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition. For the cationic Pseudopalmatine, the expected exact mass is

352.1549 m/z for [C₂₁H₂₂NO₄]⁺.[4] Tandem MS (MS/MS) experiments would reveal

characteristic fragmentation patterns, likely involving the loss of methyl groups and retro-Diels-

Alder reactions within the heterocyclic core, which are invaluable for structural confirmation.
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Infrared (IR) Spectroscopy: The IR spectrum of Pseudopalmatine would be characterized by

several key absorption bands:

~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.

~2850-2950 cm⁻¹: C-H stretching from the aliphatic and methoxy groups.

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: Strong C-O stretching from the methoxy groups

and aryl ether linkages.

UV-Visible (UV-Vis) Spectroscopy: The extended conjugated π-system of the protoberberine

core results in strong absorption in the UV-Vis region. This property is responsible for its yellow

color. The UV-Vis spectrum typically shows multiple absorption maxima (λmax), with intense

bands in the 200-400 nm range, characteristic of such aromatic alkaloids.[5]

Synthesis and Isolation
Access to pure Pseudopalmatine for research and development can be achieved through

either isolation from natural sources or total chemical synthesis.

Proposed Total Synthesis Workflow
While a dedicated total synthesis for Pseudopalmatine is not extensively reported, a modular

and efficient route can be designed based on modern synthetic strategies for the

protoberberine scaffold, such as palladium-catalyzed enolate arylation.[1] This approach offers

the flexibility to introduce the specific methoxy substitution pattern of Pseudopalmatine.

The proposed workflow is as follows:
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Preparation of Key Intermediates

Core Assembly

Ring Formation and Finalization

Aryl Bromide (A-ring precursor)
with 2,3-dimethoxy groups

Pd-Catalyzed
Enolate Arylation

Ketone (D-ring precursor)
with 10,11-dimethoxy groups

Dicarbonyl Intermediate

Forms C-C bond

Aromatization with NH₄Cl
(Forms Isoquinoline Core)

Forms A/B rings

Substituted Isoquinoline

B-Ring Cyclization
(Intramolecular Nucleophilic Attack)

Forms C ring

Pseudopalmatine

Proposed Synthesis of Pseudopalmatine
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Drug Action
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(Crystal)

Biocrystallization
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Pseudopalmatine

Inhibition

Prevents detoxification

Oxidative Stress &
Membrane Damage

Parasite Death

Hypothesized antiplasmodial mechanism of Pseudopalmatine.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b026749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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